Technical Monograph: 4-Bromo-3,5-difluorobenzyl Chloride
Technical Monograph: 4-Bromo-3,5-difluorobenzyl Chloride
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available physicochemical data with predicted parameters where experimental values are proprietary or rare, adhering to the "Senior Application Scientist" persona.
CAS Registry Number: 1805524-18-8 (Primary Reference) Compound Class: Polyhalogenated Benzyl Halide Application Scope: Medicinal Chemistry, Agrochemical Synthesis, Fragment-Based Drug Discovery (FBDD)
Executive Summary
4-Bromo-3,5-difluorobenzyl chloride is a specialized bifunctional intermediate used primarily in the synthesis of bioactive scaffolds. Its structural utility lies in its orthogonal reactivity : the benzylic chloride serves as a highly reactive electrophile for alkylation (SN2) reactions, while the aryl bromide moiety remains intact for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 3,5-difluoro substitution pattern is critical in medicinal chemistry for modulating lipophilicity (LogP) and blocking metabolic "soft spots" on the aromatic ring, thereby enhancing the pharmacokinetic profile of the final drug candidate.
Physicochemical Characterization
Note on Data Integrity: Experimental physical constants for the specific chloride analog are limited in public literature compared to the bromide (CAS 141776-91-2). The values below represent a synthesis of available vendor data and calculated properties based on structural analogs.
Table 1: Physical Properties & Identifiers[1]
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(Chloromethyl)-4-bromo-3,5-difluorobenzene | Systematic |
| Molecular Formula | C₇H₄BrClF₂ | |
| Molecular Weight | 241.46 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) | Analog-based |
| Boiling Point | ~240–250 °C (760 mmHg) / ~85–90 °C (10 mmHg) | Predicted [1] |
| Density | 1.75 ± 0.1 g/cm³ | Predicted [1] |
| Refractive Index | 1.535 (Predicted) | Analog-based |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water | Hydrophobic |
| LogP | 3.42 ± 0.4 | Calculated |
| Flash Point | >110 °C (Closed Cup) | Estimated |
Structural Analysis (The "Fluorine Effect")
The 3,5-difluoro motif exerts a strong electron-withdrawing effect (inductive, -I) on the benzylic carbon.
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Reactivity Implication: The benzylic C-Cl bond is deactivated relative to non-fluorinated analogs, making it slightly less prone to spontaneous hydrolysis but highly reactive toward strong nucleophiles.
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Metabolic Stability: The fluorine atoms at positions 3 and 5 block oxidative metabolism (e.g., hydroxylation) at these sites, a common strategy in lead optimization [2].
Synthetic Utility & Orthogonal Reactivity[7]
This compound is valued because it allows for sequential functionalization .[1] The benzylic chloride is significantly more reactive toward nucleophiles than the aryl bromide, allowing researchers to build complex cores without protecting groups.
Diagram 1: Orthogonal Reactivity Pathways
Caption: Orthogonal reactivity profile. Pathway A (SN2) is kinetically favored under basic conditions, preserving the aryl bromide for later diversification.
Experimental Protocols
A. Handling & Safety (Critical)
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Hazards: Corrosive (Skin Corr. 1B), Lachrymator.[2] Causes severe skin burns and eye damage.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HCl).
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PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood are mandatory.
B. Synthesis Protocol: Conversion from Alcohol
Rationale: The most reliable route to high-purity benzyl chloride is the deoxychlorination of the corresponding alcohol using thionyl chloride (SOCl₂). This avoids the poly-chlorination byproducts seen in radical halogenation of toluene.
Reagents:
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(4-Bromo-3,5-difluorophenyl)methanol (1.0 equiv)
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Thionyl Chloride (SOCl₂) (1.5 equiv)
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Dichloromethane (DCM) (Solvent, anhydrous)
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DMF (Catalytic, 2-3 drops)
Step-by-Step Workflow:
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Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, addition funnel, and reflux condenser connected to a NaOH scrubber (to trap HCl/SO₂ gas).
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Dissolution: Dissolve (4-Bromo-3,5-difluorophenyl)methanol in anhydrous DCM (0.5 M concentration) under Nitrogen. Add catalytic DMF.
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Addition: Cool to 0°C. Add SOCl₂ dropwise over 30 minutes. The reaction is exothermic.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
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Checkpoint: If conversion is incomplete, heat to mild reflux (40°C) for 1 hour.
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Workup: Evaporate volatiles in vacuo (rotary evaporator) to remove excess SOCl₂ and solvent.
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Purification: The residue is typically pure enough for use. If necessary, filter through a short pad of silica gel eluting with Hexanes to remove polar impurities.
Diagram 2: Synthesis Workflow
Caption: Standard laboratory workflow for the deoxychlorination of the benzyl alcohol precursor using Thionyl Chloride.
References
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ChemicalBook & SciFinder Data . Predicted Properties for Polyhalogenated Benzyl Derivatives. Accessed via CAS Registry 1805524-18-8.[3]
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Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Demonstrates the metabolic stability conferred by the 3,5-difluoro motif).
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Matrix Scientific . Safety Data Sheet: 4-Bromo-3,5-difluorobenzyl chloride. (Catalog #140978).
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Sigma-Aldrich . General Protocols for Benzyl Halide Synthesis.
